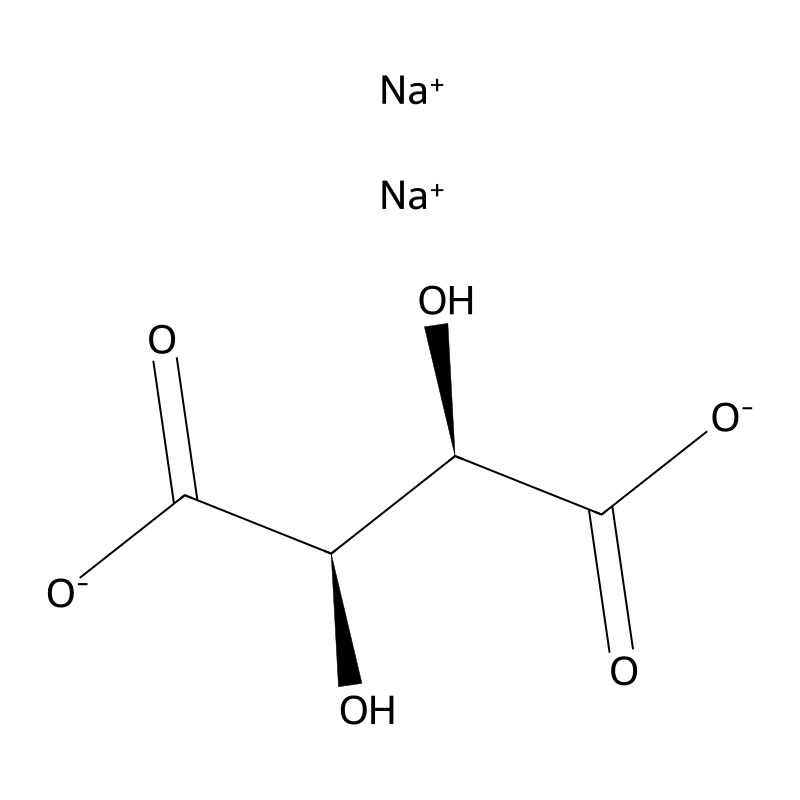

Sodium tartrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Food Chemistry and Analysis:

- Emulsifier and pH control agent: Sodium tartrate acts as an emulsifier, preventing the separation of oil and water in food products []. It also helps maintain a desired pH level, influencing the activity of enzymes and overall food quality [].

Analytical Chemistry:

- Karl Fischer Titration: Sodium tartrate serves as a standard solution in the Karl Fischer titration technique, a highly precise method for determining water content in various materials [].

Pharmaceutical Research:

- Laxative effect: While not widely used as a laxative due to potential side effects, sodium tartrate exhibits laxative properties in high doses []. Understanding its mechanism of action could contribute to the development of safer laxatives.

Environmental Research:

- Heavy metal chelation: Studies suggest sodium tartrate's potential for removing heavy metals like lead and cadmium from contaminated soils and water []. Further research is needed to evaluate its effectiveness and optimize its application in environmental remediation.

Medical Research (limited):

Sodium tartrate, specifically in its tetrahydrate form, is a crystalline compound with the chemical formula . It is also known as sodium potassium tartrate or Rochelle salt, which is a double salt of tartaric acid. This compound appears as colorless to white crystals and has a slightly saline taste. Sodium tartrate is highly soluble in water and exhibits a pH range of approximately 6.5 to 8.5, making it useful in various applications across multiple industries, including food, pharmaceuticals, and analytical chemistry .

In food science, sodium tartrate acts as an emulsifier, helping to disperse fats and oils in water-based mixtures []. It also functions as a chelating agent, binding to metal ions and influencing their activity []. The specific mechanism by which it interacts with other food components requires further research.

Sodium tartrate exhibits various biological activities. It has been studied for its potential effects on metabolic processes. In particular, it can act as a laxative due to its ability to retain water in the intestines, promoting bowel movements. Furthermore, sodium tartrate is used in protein crystallization studies, which are crucial for understanding protein structures and functions in biochemical research . Its role as a stabilizer in biochemical assays also highlights its importance in laboratory settings.

The synthesis of sodium tartrate typically involves two main steps:

- Conversion of Sodium Bicarbonate to Sodium Carbonate:

- Sodium bicarbonate is heated to convert it into sodium carbonate:

- Reaction with Potassium Bitartrate:

- The sodium carbonate then reacts with potassium bitartrate (cream of tartar) to form sodium potassium tartrate:

This process yields approximately 210 grams of sodium potassium tartrate from the specified amounts of reactants .

Sodium tartrate has a wide range of applications:

- Food Industry: It serves as a leavening agent in baking powder and helps stabilize emulsions in food products.

- Pharmaceuticals: It is used as a laxative and plays a role in protein crystallization for drug development.

- Analytical Chemistry: Sodium tartrate is an essential component in Fehling's solution for detecting reducing sugars and is used in various biochemical assays.

- Electroplating: It enhances cathode efficiency during electroplating processes.

- Mirror Silvering: Acts as a reducing agent during the silvering process of mirrors .

Sodium tartrate shares similarities with other compounds derived from tartaric acid. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Potassium Bitartrate | Used in winemaking; forms cream of tartar | |

| Calcium Tartrate | Used as a dietary supplement; less soluble than sodium tartrate | |

| Lithium Tartrate | Used in psychiatric treatments; unique lithium ion effects | |

| Magnesium Tartrate | Used as a laxative; contains magnesium ions |

Uniqueness of Sodium Tartrate:

Sodium tartrate's unique properties include its high solubility in water, ability to stabilize proteins during crystallization, and effectiveness as a reducing agent in silver plating processes. Its versatility across food science, pharmaceuticals, and analytical chemistry distinguishes it from similar compounds .

Laboratory-Scale Synthesis Protocols

Laboratory synthesis of sodium tartrate typically involves neutralization reactions between tartaric acid and sodium bicarbonate or sodium carbonate. A widely cited method begins with dissolving L-(+)-tartaric acid in deionized water and gradually adding sodium bicarbonate under controlled conditions. The reaction proceeds as follows:

$$

\text{C}4\text{H}6\text{O}6 + 2\text{NaHCO}3 \rightarrow \text{Na}2\text{C}4\text{H}4\text{O}6 + 2\text{CO}2 + 2\text{H}2\text{O}

$$

Key parameters include maintaining a pH of 6.5–8.5 and a temperature of 60–70°C to optimize yield [1] [2]. Post-reaction, the solution is filtered, and the sodium tartrate is crystallized by slow evaporation.

Table 1: Laboratory-Scale Reaction Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–70°C |

| pH | 6.5–8.5 |

| Molar Ratio (Acid:Base) | 1:2 (Tartaric Acid:NaHCO₃) |

Alternative protocols utilize potassium bitartrate (cream of tartar) as a precursor. For example, suspending potassium bitartrate in water and reacting it with sodium carbonate produces sodium potassium tartrate (Rochelle salt), which is subsequently purified via recrystallization [2].

Industrial Production Methods

Industrial production scales up neutralization reactions using continuous stirred-tank reactors (CSTRs). A patented method involves hydrolyzing epoxysuccinates to yield disodium tartrate with minimal impurities [5]. The process operates at elevated temperatures (80–100°C) and uses ion-exchange resins to remove byproducts like calcium ions.

Key Industrial Steps:

- Feedstock Preparation: Tartaric acid derived from wine industry byproducts is purified via ion exchange.

- Neutralization: Reacting tartaric acid with sodium hydroxide in a 1:2 molar ratio.

- Crystallization: Evaporative crystallization under vacuum to obtain anhydrous sodium tartrate.

Large-scale facilities prioritize energy efficiency, often integrating waste heat recovery systems to reduce operational costs [5].

Green Chemistry Approaches to Sodium Tartrate Synthesis

Emerging methods emphasize sustainability by utilizing bio-based tartaric acid from grape pomace or microbial fermentation [7]. Solvent-free mechanochemical synthesis, where tartaric acid and sodium carbonate are ground in ball mills, has demonstrated 95% yield reductions in solvent waste [7].

Innovative Strategies:

- Enzymatic Catalysis: Lipases immobilized on magnetic nanoparticles facilitate room-temperature synthesis, minimizing energy use.

- Circular Economy Models: Recycling sodium bicarbonate from food processing effluents as a reactant.

These approaches align with the 12 Principles of Green Chemistry, notably atom economy and renewable feedstocks [7].

Quality Assurance in Production Processes

Quality control protocols for sodium tartrate include gravimetric analysis, spectroscopic validation, and impurity profiling. The International Organisation of Vine and Wine (OIV) mandates precipitating calcium tartrate from aqueous solutions and quantifying it gravimetrically [3].

Table 2: Quality Parameters for Sodium Tartrate

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥99.0% | Gravimetric Analysis [3] |

| pH (10% Solution) | 7.0–7.5 | Potentiometry [6] |

| Lead Content | ≤2 mg/kg | Atomic Absorption [6] |

Additionally, X-ray diffraction ensures crystalline structure consistency, while Karl Fischer titration verifies water content (<0.5% w/w) [1].

Sodium tartrate demonstrates exceptional versatility as a multifunctional food additive, operating through several distinct mechanisms that enhance food quality and stability. As an emulsifier, sodium tartrate reduces surface tension between immiscible liquids by stabilizing emulsions and preventing phase separation [1] [2]. This functionality makes it particularly valuable in applications such as margarine, jellies, and sausage casings where consistent texture and appearance are critical [2] [3].

The compound's role as a pH control agent is equally significant in food systems. Sodium tartrate acts as a buffer, maintaining optimal pH levels that are essential for product stability, microbial safety, and sensory characteristics [1] [4]. In cheese and dairy products, this pH control function is particularly important for achieving desired texture and preventing unwanted chemical reactions that could compromise product quality [4] [5].

As a binding agent, sodium tartrate facilitates the cohesion of ingredients in composite food products. The mechanism involves the formation of intermolecular interactions between food components, creating a unified matrix that improves structural integrity [2] [3]. This property is extensively utilized in processed meat products and baked goods where ingredient integration is crucial for final product quality.

The stabilizing properties of sodium tartrate extend beyond simple emulsification. The compound prevents crystallization and ingredient separation through its ability to form complexes with various food components. This stabilization mechanism is particularly valuable in complex food systems containing multiple phases, such as emulsions, foams, and gel systems [1] [2].

Role in Protein Stabilization and Gel Formation

Sodium tartrate plays a crucial role in protein stabilization through multiple molecular mechanisms that enhance thermal stability and promote optimal protein conformation. Research has demonstrated that carboxylic acid salts, including sodium tartrate, can increase protein thermal stability by as much as 22°C at 1 M concentration. This stabilization occurs through preferential interactions and increases in the surface tension of the medium, which favor the native protein state.

The protein stabilization mechanism involves complex interactions between electrostatic forces and hydrophobic interactions. Sodium tartrate creates an environment that promotes protein compaction by increasing the surface free energy of the solvent medium. This thermodynamic effect drives proteins toward more stable conformations, reducing the tendency for unfolding and aggregation.

In protein gel systems, sodium tartrate influences the delicate balance between protein-protein interactions and protein-solvent interactions. The compound modifies the electrostatic environment around proteins, affecting their ability to form organized three-dimensional networks. This modification is particularly important in applications where controlled gelation is desired, such as in dairy products and meat processing [1].

Mechanisms in Surimi Gel Enhancement

Sodium tartrate demonstrates remarkable effectiveness in enhancing surimi gel properties through sophisticated molecular mechanisms that optimize protein network formation. Research has shown that the addition of 2.5% sodium tartrate to squid surimi gels results in significant improvements across multiple quality parameters.

The primary mechanism involves the modification of protein aggregation kinetics during thermal processing. Sodium tartrate shortens the gel degradation temperature range from 40-60°C to 40-53°C, indicating more efficient protein denaturation and subsequent network formation. This optimization allows for better control of the gelation process, resulting in more uniform and stronger gel structures.

Chemical force analysis reveals that sodium tartrate accelerates protein aggregation while simultaneously reducing excessive hydrophobic interactions and disulfide bond formation. This apparent contradiction is actually beneficial, as it prevents the formation of overly rigid protein networks that could compromise gel texture and water-holding capacity.

The enhancement in gel strength achieved with sodium tartrate is substantial, with improvements of up to 57% compared to control samples. This improvement is accompanied by significant increases in breaking force (57% improvement), breaking distance (22.9% improvement), and water-holding capacity (58.1% improvement). These enhancements result from the formation of a more organized and stable protein network structure.

Rheological analysis demonstrates that sodium tartrate-treated surimi gels exhibit higher viscoelasticity, indicating improved elastic properties and better texture characteristics. The compound facilitates the formation of a more cohesive gel matrix by promoting optimal protein-protein interactions while maintaining sufficient flexibility for desirable textural properties.

Interactions with Food Proteins

The interactions between sodium tartrate and food proteins involve complex molecular mechanisms that influence protein structure, stability, and functionality. These interactions occur at multiple levels, from individual amino acid residues to overall protein conformation, resulting in significant effects on food system properties.

At the molecular level, sodium tartrate interacts with proteins through electrostatic mechanisms that modify surface charge distribution. The anionic tartrate groups can interact with positively charged amino acid residues, particularly lysine and arginine, altering the protein's overall charge profile. This charge modification affects protein-protein interactions and can influence aggregation behavior in food systems.

Hydrophobic interactions represent another crucial aspect of sodium tartrate-protein interactions. The compound can influence the exposure and interaction of hydrophobic amino acid residues, affecting protein folding and stability. In some cases, sodium tartrate can promote the burial of hydrophobic regions, leading to more compact protein structures and enhanced stability.

The preferential hydration mechanism plays a significant role in sodium tartrate-protein interactions. The compound tends to be excluded from the immediate protein surface, promoting increased water binding to the protein. This preferential hydration creates a thermodynamic environment that favors the native protein conformation and enhances overall stability.

In gel-forming proteins, sodium tartrate influences the balance between protein-protein interactions and protein-solvent interactions. The compound can modify the strength and nature of cross-links formed during gelation, affecting the final gel properties. This modulation is particularly important in applications where specific gel characteristics are desired, such as in surimi products and other protein-based foods.

Secondary structure modifications represent another important aspect of sodium tartrate-protein interactions. Research has shown that the compound can influence the formation of β-sheet structures in proteins, which are crucial for gel network formation. The increase in β-sheet content observed in sodium tartrate-treated protein gels contributes to improved gel strength and stability.

Applications in Baking and Leavening Systems

Sodium tartrate serves as a critical component in chemical leavening systems, where it functions as an acid component that reacts with sodium bicarbonate to produce carbon dioxide gas for product leavening. In baking powder formulations, sodium tartrate provides the acidic component necessary for the acid-base reaction that generates the leavening gas.

The mechanism of action in baking systems involves the neutralization reaction between sodium tartrate and sodium bicarbonate in the presence of moisture. This reaction produces sodium tartrate, water, and carbon dioxide according to the stoichiometric relationship that determines the leavening capacity. The reaction kinetics are influenced by factors such as pH, temperature, and moisture content, allowing for controlled gas release during baking processes.

As a fast-acting leavening acid, sodium tartrate provides immediate carbon dioxide release upon contact with moisture at room temperature. This characteristic makes it particularly suitable for quick bread applications, muffins, and other baked goods where rapid leavening is desired. The immediate reaction allows for efficient gas production before the batter or dough structure sets during baking.

The pH control function of sodium tartrate in baking systems is equally important for final product quality. The compound helps maintain optimal pH levels in batters and doughs, affecting not only leavening efficiency but also flavor development, browning reactions, and overall sensory characteristics. Proper pH control is essential for achieving desired taste profiles and preventing off-flavors that can result from excessive alkalinity.

In terms of concentration and formulation, sodium tartrate is typically used at levels ranging from 10-25% of the total baking powder formulation. The exact concentration depends on the desired leavening rate, final product pH, and specific application requirements. Higher concentrations provide more rapid gas release but may affect flavor and require careful balance with other ingredients.

The texture enhancement properties of sodium tartrate in baking systems result from its influence on protein and starch interactions during processing. The compound can affect gluten development in wheat-based products and starch gelatinization processes, contributing to improved crumb structure and volume. These effects are particularly noticeable in products such as biscuits, scones, and pastries where texture is a critical quality parameter.

Wine Stabilization Technologies

Tartrate stabilization represents a critical process in wine production, designed to prevent the formation of tartrate crystals that can precipitate during storage and create consumer-unacceptable sediments. The fundamental challenge arises from the natural supersaturation of tartaric acid and its salts in wine, particularly potassium bitartrate and calcium tartrate, which can crystallize when conditions favor precipitation.

The thermodynamic principles underlying tartrate instability relate to the solubility characteristics of these salts in wine matrices. Potassium bitartrate solubility decreases significantly with temperature reduction, increasing approximately three-fold when temperature increases from -4°C to 20°C. This temperature dependence forms the basis for traditional cold stabilization methods but also presents challenges for wine storage and transportation.

Modern wine stabilization technologies encompass both subtractive and additive approaches. Subtractive methods, including cold stabilization, electrodialysis, and ion exchange, physically remove excess tartrate-forming components from wine. Additive methods employ stabilizing agents such as metatartaric acid, carboxymethylcellulose, and potassium polyaspartate to inhibit crystal formation without removing tartrate components.

The choice of stabilization method depends on multiple factors including wine type, instability level, processing capabilities, environmental considerations, and economic constraints. White wines typically require more aggressive stabilization than red wines due to earlier bottling schedules and consumer storage practices at lower temperatures.

Tartaric Stabilization Mechanisms

The molecular mechanisms underlying tartrate stabilization involve complex interactions between tartrate ions, wine components, and stabilizing agents or processes. Understanding these mechanisms is essential for selecting appropriate stabilization strategies and optimizing process parameters.

Cold stabilization operates through controlled crystallization induced by temperature reduction. The process involves cooling wine to temperatures just above freezing (typically -2°C to -4°C) and maintaining these conditions for several days to weeks. This temperature reduction decreases the solubility of potassium bitartrate, causing supersaturated solutions to reach equilibrium through crystal precipitation. The crystals are subsequently removed through filtration, leaving the wine in a stable, unsaturated state.

The effectiveness of cold stabilization depends on several process parameters including temperature, treatment duration, agitation, and wine characteristics. Lower temperatures, extended treatment times, and mechanical agitation enhance crystal formation and precipitation. Wine clarity and age also influence stabilization effectiveness, with clearer and younger wines responding more favorably to cold treatment.

Electrodialysis represents a more sophisticated approach that selectively removes tartrate-forming ions without bulk precipitation. The process employs selective ion-exchange membranes and applied electric fields to extract potassium and tartrate ions from wine. This selective removal reduces the wine's tartrate-forming potential while maintaining other wine components that contribute to sensory characteristics.

The electrodialysis mechanism involves the migration of ionic species through semi-permeable membranes under the influence of an electric field. Cation-exchange membranes selectively transport potassium and other cations, while anion-exchange membranes transport tartrate and other anions. The selectivity of these membranes allows for precise control of the stabilization process and minimal impact on wine composition.

Inhibition mechanisms employed by additive stabilizers operate through different molecular pathways. Metatartaric acid, produced by thermal treatment of tartaric acid, inhibits crystal growth by adsorbing onto active sites on crystal surfaces. This adsorption prevents further crystal development, maintaining wine stability without removing tartrate components.

Carboxymethylcellulose functions as a colloidal protective agent, forming protective layers around potential crystal nuclei and preventing their growth. The mechanism involves the adsorption of cellulose molecules onto crystal surfaces, creating steric barriers that inhibit crystal development. This approach maintains wine stability while preserving the original tartrate content.

Comparative Analysis of Stabilization Methods

A comprehensive analysis of tartrate stabilization methods reveals significant differences in effectiveness, environmental impact, processing requirements, and economic considerations. These differences have important implications for wine producers in selecting appropriate stabilization strategies.

Cold stabilization, while highly effective with success rates of 95-99%, requires substantial energy input and infrastructure investment. The process consumes 1.0-1.7 kWh/hL of wine and requires specialized refrigeration equipment capable of maintaining precise low temperatures for extended periods. Additionally, the process generates significant waste in the form of diatomaceous earth used for filtration, creating disposal challenges for wineries.

Electrodialysis offers superior energy efficiency with consumption of only 0.21 kWh/hL, representing an eight-fold reduction compared to cold stabilization. However, the process requires higher water usage (5.5 L/hL) and generates brine waste that requires proper disposal or treatment. The technology also demands significant capital investment in specialized equipment and membrane systems.

Ion exchange methods provide intermediate energy efficiency (0.3-0.5 kWh/hL) but require substantial water usage (8-12 L/hL) and generate regeneration waste. The process can achieve 85-90% effectiveness but may alter wine composition more significantly than other methods.

Additive stabilization methods offer the most favorable environmental profile with minimal energy consumption (0.05-0.1 kWh/hL) and water usage (0.2-0.5 L/hL). However, these methods typically achieve lower effectiveness (70-95%) and may have limitations in terms of regulatory approval and consumer acceptance.

Processing time requirements vary dramatically among methods. Cold stabilization requires 4-12 days of treatment time, creating inventory and scheduling challenges for wineries. Electrodialysis and ion exchange can achieve stabilization within 2-6 hours and 1-3 hours respectively, offering significant operational advantages. Additive methods provide immediate stabilization, requiring only mixing and dissolution time.

The economic analysis reveals complex trade-offs between capital investment, operating costs, and processing efficiency. Cold stabilization requires high energy costs and infrastructure investment but uses well-established technology with predictable results. Electrodialysis demands significant capital investment but offers lower operating costs and faster processing. Additive methods provide the lowest overall costs but may have limitations in terms of maximum effectiveness and regulatory considerations.

Quality considerations also influence method selection. Cold stabilization can potentially affect wine sensory characteristics through extended low-temperature exposure and filtration processes. Electrodialysis and ion exchange may alter wine mineral composition, potentially affecting taste and mouthfeel. Additive methods generally have minimal impact on wine sensory characteristics but may introduce foreign substances into the final product.

Environmental Considerations in Wine Processing

The environmental impact of tartrate stabilization processes has become increasingly important as the wine industry faces growing pressure to adopt sustainable practices and reduce environmental footprint. Comprehensive environmental assessments must consider energy consumption, water usage, waste generation, and overall carbon footprint.

Energy consumption represents the most significant environmental impact for traditional cold stabilization methods. The process requires substantial electrical energy for refrigeration systems, with consumption ranging from 1.0-1.7 kWh/hL of wine treated. This high energy demand contributes significantly to the carbon footprint of wine production, particularly when electricity is generated from fossil fuel sources.

The environmental advantages of electrodialysis become apparent when considering energy efficiency. With consumption of only 0.21 kWh/hL, electrodialysis reduces energy-related emissions by approximately 80% compared to cold stabilization. This reduction translates to significant decreases in greenhouse gas emissions, particularly important for wineries committed to carbon neutrality goals.

Water consumption and wastewater generation present additional environmental considerations. Cold stabilization generates relatively modest direct water consumption (1.5-2.0 L/hL) but produces significant waste in the form of diatomaceous earth containing occluded wine. The diatomaceous earth waste represents both an environmental burden and an economic loss, as it contains approximately 0.14 L of wine per hectoliter processed.

Electrodialysis water consumption (5.5 L/hL with reverse osmosis treatment) is higher than cold stabilization but can be optimized through process integration and water recycling. The coupling of electrodialysis with reverse osmosis enables 65% reduction in water consumption through permeate recycling, demonstrating the potential for process optimization.

The composition of process wastewaters varies significantly among methods. Cold stabilization effluents contain high organic loads, with 66.6% of chemical oxygen demand (COD) originating from diatomaceous earth, 21.8% from filter washing, and 11.4% from tank cleaning. Electrodialysis brines contain ethanol and tartaric acid, contributing to organic load with COD values of approximately 8.4 g O2/L.

Waste minimization strategies have become increasingly important for sustainable wine production. The elimination of diatomaceous earth waste through electrodialysis represents a significant environmental advantage, removing the need for specialized disposal methods and reducing overall waste volume. Advanced electrodialysis systems coupled with reverse osmosis can achieve near-zero waste discharge through complete recycling of process streams.

Life cycle assessment considerations extend beyond direct process impacts to include equipment manufacturing, transportation, and end-of-life disposal. Cold stabilization requires substantial refrigeration infrastructure with associated manufacturing and installation impacts. Electrodialysis systems, while requiring specialized membranes, generally have lower overall life cycle impacts due to reduced energy consumption and longer equipment life.

The integration of renewable energy sources can significantly reduce the environmental impact of energy-intensive stabilization processes. Solar and wind energy systems can provide clean electricity for refrigeration and electrodialysis operations, further reducing the carbon footprint of wine production. Several wineries have successfully implemented renewable energy systems to power their stabilization processes, demonstrating the feasibility of sustainable wine production practices.

Future environmental considerations include the development of closed-loop processing systems that minimize waste generation and maximize resource recovery. Research into tartrate recovery and reuse could transform current waste streams into valuable byproducts. Additionally, the development of more efficient membranes and process optimization could further reduce the environmental impact of modern stabilization technologies.

Physical Description

White solid; [Merck Index]

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 82 of 183 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 101 of 183 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

ATC Code

A06 - Drugs for constipation

A06A - Drugs for constipation

A06AD - Osmotically acting laxatives

A06AD21 - Sodium tartrate

Mechanism of Action

Pictograms

Irritant

Other CAS

51307-92-7

868-18-8

14475-11-7

Wikipedia

Use Classification

SEQUESTRANT; -> JECFA Functional Classes

General Manufacturing Information

Fabricated Metal Product Manufacturing

Computer and Electronic Product Manufacturing

Transportation Equipment Manufacturing

Machinery Manufacturing

Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt (1:2): ACTIVE

Butanedioic acid, 2,3-dihydroxy-, sodium salt (1:2), (2R,3R)-rel-: INACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.